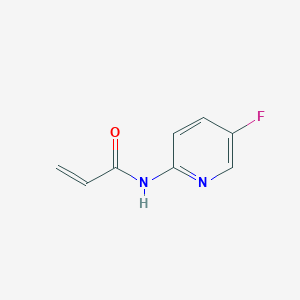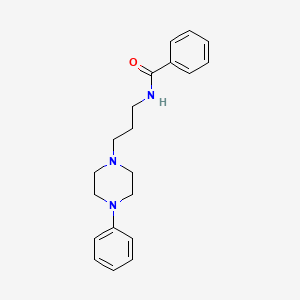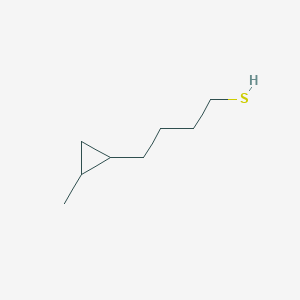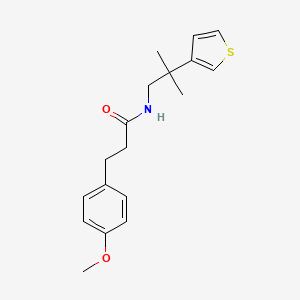
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide, also known as MTMP, is a compound that belongs to the class of amides. It is a synthetic compound that is used in scientific research for its potential therapeutic properties. MTMP has been studied extensively for its mechanism of action and its effects on the biochemical and physiological processes in the body.
作用机制
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide acts by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide also acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This mechanism of action is thought to be responsible for the anti-inflammatory, analgesic, and antipyretic effects of 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide.
Biochemical and physiological effects:
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin. Additionally, 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its mechanism of action and its effects on the biochemical and physiological processes in the body. However, there are also some limitations to using 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide in lab experiments. One limitation is that it has not been extensively studied in humans, so its potential therapeutic effects in humans are not well understood. Additionally, the synthesis method for 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide is complex and may require specialized equipment and expertise.
未来方向
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide. One area of research could be to further explore its potential therapeutic effects in humans, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research could be to explore its potential use in the treatment of cancer. Additionally, further research could be done to understand the mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide and to identify potential targets for drug development. Finally, research could be done to develop more efficient and cost-effective synthesis methods for 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide.
合成方法
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of reagents such as bromoethane, sodium hydride, 4-methoxybenzylamine, and thiophene-3-carboxylic acid. The final product is obtained through a series of purification steps that involve column chromatography and recrystallization.
科学研究应用
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has been studied for its potential use in the treatment of cancer.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-18(2,15-10-11-22-12-15)13-19-17(20)9-6-14-4-7-16(21-3)8-5-14/h4-5,7-8,10-12H,6,9,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVMJHNVWOTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCC1=CC=C(C=C1)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

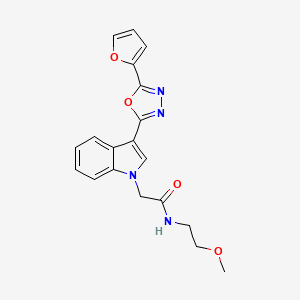
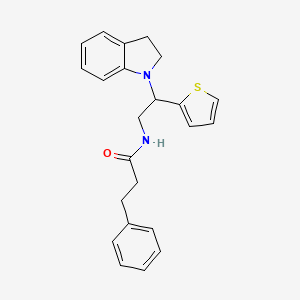
![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2901267.png)
![methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901268.png)
![N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2901270.png)
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone](/img/structure/B2901271.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2901277.png)
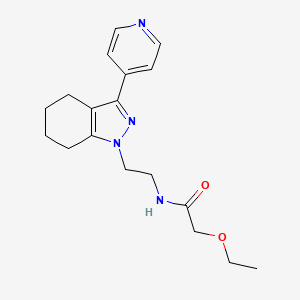

![2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2901283.png)
